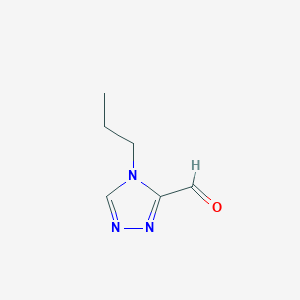![molecular formula C6H6N4O B13113763 6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine CAS No. 90237-27-7](/img/structure/B13113763.png)
6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-METHOXY-[1,2,3]TRIAZOLO[1,5-B]PYRIDAZINE is a heterocyclic compound that belongs to the class of triazole-fused pyridazines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-[1,2,3]TRIAZOLO[1,5-B]PYRIDAZINE typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . One common method involves the use of isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid, following the amination of commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production methods for 6-METHOXY-[1,2,3]TRIAZOLO[1,5-B]PYRIDAZINE are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-METHOXY-[1,2,3]TRIAZOLO[1,5-B]PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-METHOXY-[1,2,3]TRIAZOLO[1,5-B]PYRIDAZINE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit c-Met protein kinase, which plays a role in cell growth and differentiation . Additionally, it can modulate GABA A receptors, affecting neurotransmission in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3-TRIAZOLO[4,5-B]PYRAZINE
- 1,2,3-TRIAZOLO[4,5-C]PYRIDAZINE
- 1,2,3-TRIAZOLO[4,5-D]PYRIDAZINE
- 1,2,3-TRIAZOLO[1,5-A]PYRAZINE
Uniqueness
6-METHOXY-[1,2,3]TRIAZOLO[1,5-B]PYRIDAZINE is unique due to its specific structural features and the presence of a methoxy group, which can influence its chemical reactivity and biological activity. Its ability to inhibit c-Met protein kinase and modulate GABA A receptors distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
90237-27-7 |
|---|---|
Molekularformel |
C6H6N4O |
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
6-methoxytriazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C6H6N4O/c1-11-6-3-2-5-4-7-9-10(5)8-6/h2-4H,1H3 |
InChI-Schlüssel |
WHEIYDRERDHWAQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN2C(=CN=N2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)







![4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B13113744.png)
![7-Cyclopropyl-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13113745.png)

![4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid](/img/structure/B13113752.png)

